4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring, and a phenylpiperazine moiety at the 2 position
Scientific Research Applications
4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Probes: It serves as a chemical probe in various biochemical assays to study cellular processes and molecular pathways.
Preparation Methods
The synthesis of 4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-1,3-benzothiazole and 4-phenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Synthetic Route: The 4,6-difluoro-1,3-benzothiazole is reacted with 4-phenylpiperazine under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its pharmacological effects. Additionally, the benzothiazole ring can interact with DNA or RNA, potentially leading to anticancer activity by interfering with nucleic acid synthesis or function.
Comparison with Similar Compounds
4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can be compared with other similar compounds, such as:
4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical reactivity and biological activity.
4,6-Difluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole: The presence of a methyl group on the piperazine ring can influence the compound’s pharmacokinetic properties and receptor binding affinity.
4,6-Difluoro-2-(4-phenylpiperidin-1-yl)-1,3-benzothiazole: The piperidine ring in place of the piperazine ring can alter the compound’s chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and the phenylpiperazine moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXNJIPMZIFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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